molecular formula C18H22N2S B1139158 Alimemazin-D6

Alimemazin-D6

Katalognummer: B1139158
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: ZZHLYYDVIOPZBE-XERRXZQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alimemazin-D6: ist ein deuteriummarkiertes Derivat von Alimemazin, einem Phenothiazin-Derivat. Alimemazin wird hauptsächlich als Antihistaminikum zur Vorbeugung und Linderung allergischer Zustände wie Juckreiz und Urtikaria eingesetzt . Die Deuteriummarkierung in this compound macht es besonders nützlich in der wissenschaftlichen Forschung, insbesondere in pharmakokinetischen Studien.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird synthetisiert, indem Deuterium in das Alimemazin-Molekül eingebaut wird. Der Prozess beinhaltet die Substitution von Wasserstoffatomen durch Deuteriumatome. Dies kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung von deuterierten Reagenzien oder Lösungsmitteln während der Synthese .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung von deuterierten Reagenzien. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Produktion erfolgt unter kontrollierten Bedingungen, um die Integrität der Deuteriummarkierung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Alimemazine D6 is chemically represented as N,N,2N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine. Its mechanism of action involves competitive antagonism at histamine H1 receptors, effectively blocking the effects of histamine and alleviating symptoms associated with allergic reactions such as pruritus (itching) and urticaria (hives). The incorporation of deuterium allows for more precise tracking in pharmacokinetic studies, providing insights into the drug's metabolism and bioavailability.

Pharmacokinetics

The pharmacokinetic characteristics of alimemazine D6 reveal important parameters such as:

  • Half-life : Approximately 4.78 hours.
  • Bioavailability : Assumed to be high based on its rapid absorption and distribution.
  • Metabolism : Primarily occurs in the liver with subsequent renal excretion.

Applications in Scientific Research

Alimemazine D6 serves several critical roles in scientific research:

Pharmacokinetic Studies

Alimemazine D6 is frequently used as an internal standard in mass spectrometry for studying the pharmacokinetics of alimemazine. Its stable isotopic labeling facilitates accurate quantification of drug levels in biological matrices.

Drug Development

The compound aids in understanding the metabolic pathways and bioavailability of alimemazine, providing essential data for the development of new formulations or therapeutic applications.

Clinical Trials

In clinical settings, alimemazine D6 is employed to monitor drug levels in patients, ensuring that therapeutic ranges are maintained during treatment. This application is particularly relevant in studies involving pediatric populations where dosing precision is critical.

Analytical Chemistry

The compound plays a significant role in the development and validation of analytical methods for quantifying alimemazine in biological samples, enhancing the reliability of results obtained from various assays.

Case Study 1: Bioanalytical Method Development

A study focused on developing a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantifying alimemazine in human plasma demonstrated that using alimemazine D6 as an internal standard significantly improved assay sensitivity and accuracy. The method showed a recovery rate of approximately 77.77% with a lower limit of quantification at 20.01 pg/mL, validating its application in bioequivalence studies involving healthy volunteers .

Case Study 2: Pharmacokinetics in Children

Research conducted on the pharmacokinetics of trimeprazine (alimemazine) in children highlighted its effective sedation properties when administered pre-anesthesia. The study recorded a median maximal blood concentration after dosing and provided insights into individual variability in drug metabolism among pediatric patients .

Wirkmechanismus

Target of Action

Alimemazine D6, also known as Trimeprazine, is primarily targeted towards histamine receptors in the body . Histamine is a natural substance produced by the body during allergic reactions . Alimemazine D6 acts as an antihistamine agent, preventing and relieving allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria .

Mode of Action

Alimemazine D6 competes with free histamine for binding at histamine receptor sites . This antagonizes the effects of histamine on histamine receptors, leading to a reduction of the negative symptoms brought on by histamine histamine-receptor binding . It also works directly on the brain to help you feel more relaxed .

Biochemical Pathways

The primary biochemical pathway affected by Alimemazine D6 is the histamine signaling pathway. By blocking histamine receptors, Alimemazine D6 prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions .

Pharmacokinetics

Like other antihistamines, it is likely to be metabolized in the liver and excreted via the kidneys . These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Alimemazine D6’s action primarily involve the reduction of symptoms brought on by histamine histamine-receptor binding . This includes relief from conditions such as pruritus (itching) and urticaria (some allergic skin reactions) . It also has a sedative effect, helping individuals feel more relaxed .

Action Environment

These can include factors such as age, sex, body weight, metabolic rate, state of health, and presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alimemazine D6 is synthesized by incorporating deuterium into the Alimemazine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis .

Industrial Production Methods: The industrial production of Alimemazine D6 involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alimemazin-D6 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit von Alimemazin-D6:

Biologische Aktivität

Alimemazine D6, a deuterium-labeled derivative of alimemazine (also known as trimeprazine), is a compound belonging to the phenothiazine class. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and clinical applications. The unique deuterium labeling enhances its utility in pharmacokinetic studies, allowing for better tracking of the compound in biological systems.

Overview of Alimemazine D6

Chemical Properties:

  • Molecular Formula: C18_{18}H22_{22}N2_2S·1/2C4_{4}H6_{6}O6_{6}
  • Molecular Weight: Approximately 379.53 g/mol
  • Classification: Phenothiazine derivative

Alimemazine is primarily recognized for its antihistaminic properties, which make it effective in managing allergic conditions, particularly those associated with pruritus (itching). Additionally, it exhibits sedative and antiemetic effects, making it useful in various therapeutic contexts.

Alimemazine D6 primarily functions as an antagonist at histamine H1 receptors , which helps alleviate symptoms associated with allergic reactions by inhibiting the binding of histamine. This action reduces itching and inflammation, promoting comfort in patients suffering from allergic responses. Furthermore, the compound's sedative properties are beneficial for treating anxiety and sleep disorders.

Biological Activity and Pharmacodynamics

Research indicates that alimemazine D6 interacts with multiple biological targets beyond the histamine H1 receptor. These interactions include:

  • Serotonin Receptors: Potential modulation of mood and anxiety.
  • Dopamine Receptors: Implications for psychotropic effects.
  • Alpha-Adrenergic Receptors: Influence on sedation and hypotensive effects.

The deuterium labeling allows researchers to trace these interactions more effectively in vivo, providing valuable insights into the compound's pharmacodynamics and pharmacokinetics.

Comparative Analysis with Other Phenothiazines

Alimemazine D6 shares structural similarities with several other compounds within the phenothiazine class. The following table summarizes key comparisons:

Compound NameStructure TypePrimary UseUnique Features
AlimemazinePhenothiazineAntihistamineAntipruritic and sedative properties
ChlorpromazinePhenothiazineAntipsychoticStronger antipsychotic effects
PromethazinePhenothiazineAntihistamineCommonly used for motion sickness
ThioridazinePhenothiazineAntipsychoticNotable for its cardiotoxicity risks

Alimemazine D6's unique deuterium labeling enhances its tracking capabilities compared to non-labeled counterparts, providing significant advantages in understanding drug metabolism and interactions.

Case Studies and Clinical Applications

  • Management of Allergic Conditions:
    A study demonstrated that alimemazine effectively reduced symptoms of allergic rhinitis in a cohort of patients, showcasing its antihistaminic properties. The dosage used was consistent with standard clinical practices.
  • Sedation in Pediatric Populations:
    In a randomized controlled trial involving neurologically impaired children experiencing retching after Nissen fundoplication, alimemazine was found to be both safe and effective at a low dose (0.25 mg/kg three times daily) for managing retching episodes over a one-year period .
  • Pharmacokinetic Studies:
    The unique deuterium labeling of alimemazine D6 allows for enhanced tracking in pharmacokinetic studies. These studies have provided insights into its metabolism and distribution within biological systems, which are crucial for optimizing therapeutic regimens.

Eigenschaften

IUPAC Name

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.